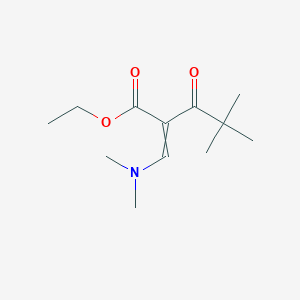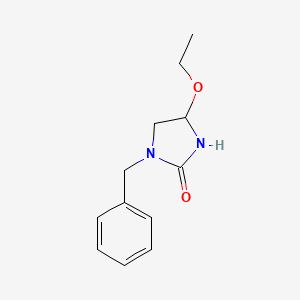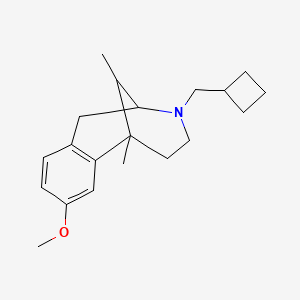
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is a synthetic compound belonging to the pyran family. It features a tetrahydro structure with a dodecenyloxy group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . This method is favored due to its versatility and efficiency in producing 2H-pyrans. Additionally, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been employed to synthesize tetrahydropyrans .
Industrial Production Methods: Industrial production of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- often relies on scalable and stereoselective synthetic methods. These methods include the ring-expansion of monocyclopropanated heterocycles and the use of lanthanide triflates as catalysts for intramolecular hydroalkoxylation .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in the formation of tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- include Raney nickel for hydrogenation, p-toluenesulfonic acid for ether formation, and cerium ammonium nitrate for the reaction of tertiary diols .
Major Products: The major products formed from these reactions include 2-tetrahydropyranyl ethers, which are resilient to various reactions and can be restored to parent alcohols through acid-catalyzed hydrolysis .
Applications De Recherche Scientifique
2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- has several scientific research applications. It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Additionally, it has anti-inflammatory and analgesic effects, which could be useful in treating various inflammatory conditions. This compound is also valuable in synthetic chemistry as a building block for synthesizing various compounds.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-((7E)-7-dodecenyloxy)tetrahydro- is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound’s antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
55305-37-8 |
|---|---|
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-[(E)-dodec-7-enoxy]oxane |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ |
Clé InChI |
GLHIBVZXAHLBAQ-AATRIKPKSA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCOC1CCCCO1 |
SMILES canonique |
CCCCC=CCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


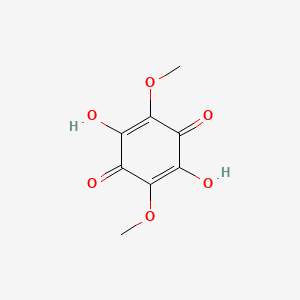
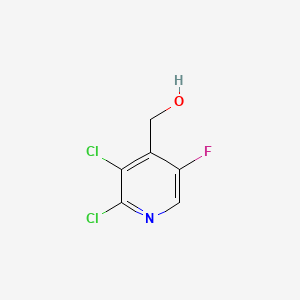
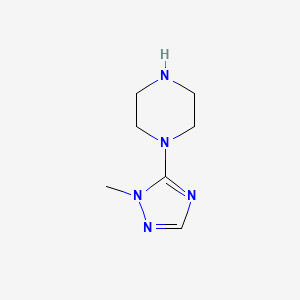
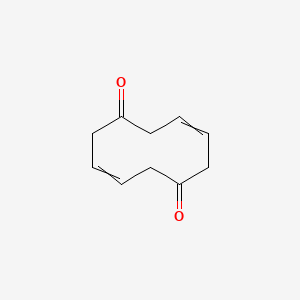
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
